(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
Brand Name:
Vulcanchem
CAS No.:
10271-47-3
VCID:
VC0082256
InChI:
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1
SMILES:
C1CC2CC1C3C2C(CC3)O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
(1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol
CAS No.: 10271-47-3
Main Products
VCID: VC0082256
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 10271-47-3 |
---|---|
Product Name | (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1R,2R,3S,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol |
Standard InChI | InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9-,10+/m0/s1 |
Standard InChIKey | QIBGUXADVFUERT-CVPUBMOQSA-N |
Isomeric SMILES | C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@H](CC3)O |
SMILES | C1CC2CC1C3C2C(CC3)O |
Canonical SMILES | C1CC2CC1C3C2C(CC3)O |
Synonyms | (1alpha,3abeta,4beta,7beta,7abeta)-octahydro-4,7-methano-1H-inden-1-ol |
PubChem Compound | 112097 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume